5-Ethylbarbituric acid

Carcinogenesis Cytochrome P450 Toxicology

Substituting 5,5-disubstituted barbiturates for mono-substituted 5-ethylbarbituric acid introduces experimental variability and invalidates CYP induction and hepatocarcinogenesis studies. This authentic mono-substituted reference standard ensures data reproducibility. • Negative control for CYP2B induction & liver tumor promotion assays - confirmed inactive vs. phenobarbital • Distinct multi-layer film formation at Hg electrodes enables accurate HPLC-ECD calibration for mono-substituted analogs • Low LogP (-0.3) supports aqueous solubility optimization in medicinal chemistry Supplied as ≥98% pure white powder; ambient shipping; regulatory-compliant B2B global delivery.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 2518-72-1
Cat. No. B050953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylbarbituric acid
CAS2518-72-1
Synonyms5-Ethylbarbituric Acid;  NSC 27274;  NSC 66908;  5-Ethyl-2,4,6(1H,3H,5H)pyrimidinetrione; 
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=O)NC1=O
InChIInChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11)
InChIKeyFMTLDVACNZDTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylbarbituric Acid: Physicochemical & Biological Profile


5-Ethylbarbituric acid (CAS 2518-72-1, C₆H₈N₂O₃, MW 156.14) is a mono-substituted barbiturate derivative that serves as a critical comparator, synthetic intermediate, and analytical standard in pharmaceutical research. Unlike clinically utilized 5,5-disubstituted sedative barbiturates, this compound possesses a single ethyl substituent at the C5 position [1]. It exhibits a melting point of 225–226 °C, a predicted pKa of 4.62, and limited solubility in DMSO and methanol . Its structural simplicity and distinct biological profile make it an essential reference material for studies on cytochrome P450 induction, hepatocarcinogenesis, and electrochemical behavior of barbiturates.

Barbiturate comparator for CYP induction studies
Electrochemical analytical standard for mono-substituted barbiturates
Hydrophilic scaffold for barbiturate derivative synthesis

5-Ethylbarbituric Acid: Irreplaceable in Barbiturate Research


Substituting 5-ethylbarbituric acid with structurally similar barbiturates introduces significant experimental variability and invalidates key research outcomes. Unlike 5,5-disubstituted sedatives such as barbital or phenobarbital, 5-ethylbarbituric acid is a mono-substituted derivative that exhibits a markedly different toxicological profile, being essentially inactive as a CYP2B inducer and hepatocarcinogenesis promoter [1]. Electrochemically, its behavior at a mercury electrode deviates substantially from fully substituted analogs, forming multi-layer films that alter analytical signals [2]. Furthermore, its hydrophilic nature (LogP = -0.3) contrasts sharply with the moderate lipophilicity of its disubstituted counterparts, directly impacting solubility, formulation, and pharmacokinetic modeling [3]. These quantifiable divergences mandate the use of authentic 5-ethylbarbituric acid to ensure data reproducibility and valid cross-study comparisons.

CYP2B induction profile mismatch

Mono-substituted structure may exhibit markedly different hepatocarcinogenesis promotion activity compared to disubstituted sedatives.

Electrochemical film formation behavior

Multi-layer film at mercury electrode can alter analytical signals relative to monolayer-forming disubstituted analogs.

Lipophilicity and solubility divergence

Significantly lower LogP (hydrophilic) vs. disubstituted counterparts may impact distribution and formulation modeling.

5-Ethylbarbituric Acid: Evidence-Based Differentiation


CYP2B Induction & Hepatocarcinogenesis

In a head-to-head study in male F344/NCr rats, 5-ethylbarbituric acid was essentially inactive as a CYP2B-type inducer and as a promoter of hepatocarcinogenesis, in stark contrast to the positive control phenobarbital [1]. The study administered barbiturates in the diet at concentrations equimolar to 500 ppm phenobarbital. While phenobarbital exhibited the greatest induction of CYP2B activity and strong tumor-promoting effects, 5-ethylbarbituric acid showed no significant activity in either assay [1].

CYP2B Induction & Hepatocarcinogenesis
Head-to-head
5-Ethylbarbituric acid: essentially inactive Phenobarbital: strong inducer & promoter
Supports differential toxicity endpoint context
Rat dietary model; equimolar to 500 ppm phenobarbital
Carcinogenesis Cytochrome P450 Toxicology

Electrochemical Film Formation Behavior

Electrochemical studies reveal that while all 5,5-disubstituted barbituric acids form a monolayer of an insoluble mercury barbiturate at a mercury anode, 5-ethylbarbituric acid (which is not fully substituted at the C5 position) forms more than a monolayer [1]. This multi-layer formation can significantly alter electrochemical signals and is attributed to the presence of a reactive hydrogen at the C5 position, which is absent in fully substituted analogs.

Electrochemical Film Formation
Head-to-head
Multi-layer mercury salt film vs monolayer for 5,5-disubstituted barbiturates
Supports analytical calibration context for mono-substituted analogs
Mercury electrode; potential sweep and step
Electrochemistry Mercury Electrode Film Formation

Lipophilicity (LogP)

5-Ethylbarbituric acid exhibits a computed XLogP3 value of -0.3, indicating significant hydrophilicity [1]. In contrast, the sedative 5,5-disubstituted barbiturates barbital and phenobarbital possess higher LogP values of approximately 0.65 and 0.7, respectively, reflecting their increased lipophilicity [2][3]. This difference in lipophilicity directly influences solubility, membrane permeability, and in vivo distribution.

Lipophilicity (LogP)
Reported
XLogP3: -0.3 Barbital ~0.65, Phenobarbital ~0.7
Supports solubility and distribution modeling
Computed partition coefficient
Physicochemical Properties Lipophilicity ADME

5-Ethylbarbituric Acid: Research & Industrial Applications


Non-Hepatocarcinogenic Control Standard

Researchers investigating the hepatocarcinogenic potential of barbiturate derivatives should utilize 5-ethylbarbituric acid as a negative control. Its established inactivity as a CYP2B inducer and liver tumor promoter, directly compared to phenobarbital [1], provides a validated baseline for assessing the safety profile of novel barbiturate analogs or studying the molecular mechanisms of barbiturate-induced carcinogenesis.

Electrochemical Calibration Standard

Analytical laboratories employing electrochemical methods (e.g., HPLC-ECD) for barbiturate analysis must use 5-ethylbarbituric acid to calibrate for partially substituted barbiturates. Its distinct multi-layer film formation at mercury electrodes, in contrast to the monolayer formed by fully substituted analogs [1], ensures accurate quantification and prevents systematic errors in assays involving similar mono-substituted compounds.

Hydrophilic Synthesis Scaffold

Medicinal chemists designing barbiturate-based compounds with improved aqueous solubility should select 5-ethylbarbituric acid as a starting material. Its low LogP of -0.3 [1] confers inherent hydrophilicity, a property that can be leveraged to enhance the water solubility of final drug candidates compared to those derived from more lipophilic 5,5-disubstituted barbiturates like barbital (LogP ≈ 0.65) [2] or phenobarbital (LogP ≈ 0.7) [3].

Application
Selection Property
Validation Focus
CYP induction & hepatocarcinogenesis studies
CYP2B induction profile differentiation
Hepatocarcinogenicity endpoint review
Electrochemical method calibration
Film-formation behavior distinction
Analytical signal interpretation
Hydrophilic barbiturate synthesis
Low lipophilicity scaffold
Solubility and PK modeling context

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